REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4](Cl)=[C:5](Cl)[C:6]=1[C:7](=[O:10])[CH2:8]Cl.C(C1C=CSC=1)(=O)C.[Cl:21][CH2:22][C:23](Cl)=[O:24]>>[C:7]([C:6]1[CH:5]=[C:4]([C:23](=[O:24])[CH2:22][Cl:21])[S:3][CH:2]=1)(=[O:10])[CH3:8]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(C1C(CCl)=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Purified by column chromatography column (hexane:ethyl acetate 2:1), yield 41% m.p.: 118-119° C., 1H-NMR (CDCl3): δ8.3 (s, 1H, Ar), 8.1 (s, 1H, Ar), 4.60 (s, 2H, CH2), 2.56 (s, 3H, CH3)
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Type
|
CUSTOM
|
Details
|
Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 94%, r.t.=2.70 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50
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Duration
|
2.7 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=C(SC1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |